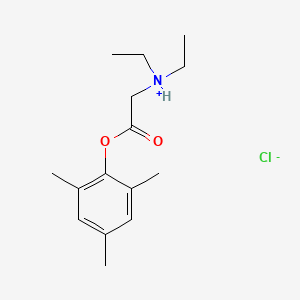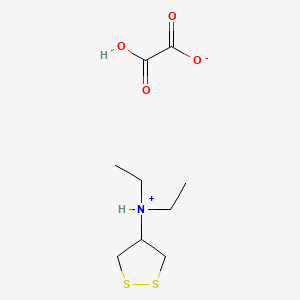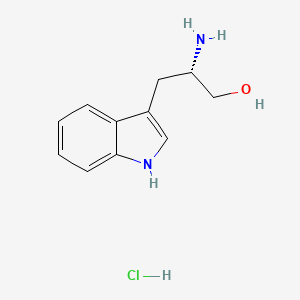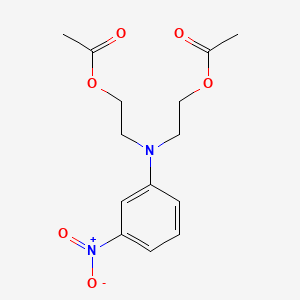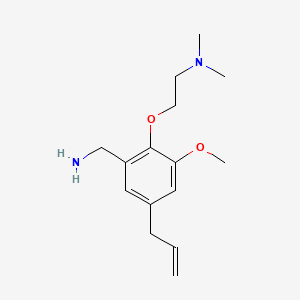
2,3-Dichloropropyl acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloropropyl acrylate is an organic compound with the molecular formula C6H8Cl2O2. It is characterized by the presence of two chlorine atoms and an acrylate group in its chemical structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloropropyl acrylate typically involves the reaction of 2,3-dichloropropanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride . The general reaction scheme is as follows:
2,3-Dichloropropanol+Acryloyl chloride→2,3-Dichloropropyl acrylate+HCl
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow processes. These processes offer advantages such as better control over reaction conditions, higher yields, and reduced formation of by-products .
化学反应分析
Types of Reactions: 2,3-Dichloropropyl acrylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Polymerization: The acrylate group can undergo radical polymerization to form polymers.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base such as sodium hydroxide.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are used to initiate the polymerization of the acrylate group.
Major Products:
Substitution Reactions: Products include substituted derivatives such as 2,3-diaminopropyl acrylate.
Polymerization: The major product is poly(this compound), which can be used in various applications.
科学研究应用
2,3-Dichloropropyl acrylate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of specialty polymers with unique properties.
Materials Science: The polymers derived from this compound are used in coatings, adhesives, and sealants due to their chemical resistance and mechanical properties.
Biomedical Applications: Research is ongoing to explore its potential use in drug delivery systems and biomedical devices.
作用机制
The mechanism of action of 2,3-Dichloropropyl acrylate primarily involves its reactivity towards nucleophiles and its ability to undergo polymerization. The chlorine atoms in the molecule make it susceptible to nucleophilic attack, leading to substitution reactions. The acrylate group allows for radical polymerization, forming polymers with desirable properties .
相似化合物的比较
- 2-Chloropropyl acrylate
- 3-Chloropropyl acrylate
- 2,3-Dibromopropyl acrylate
Comparison: 2,3-Dichloropropyl acrylate is unique due to the presence of two chlorine atoms, which enhances its reactivity compared to mono-chlorinated analogs. This increased reactivity makes it a valuable monomer for the synthesis of polymers with specific properties .
属性
CAS 编号 |
24910-84-7 |
|---|---|
分子式 |
C6H8Cl2O2 |
分子量 |
183.03 g/mol |
IUPAC 名称 |
2,3-dichloropropyl prop-2-enoate |
InChI |
InChI=1S/C6H8Cl2O2/c1-2-6(9)10-4-5(8)3-7/h2,5H,1,3-4H2 |
InChI 键 |
VNBVMEJAPNHJSI-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)OCC(CCl)Cl |
相关CAS编号 |
61879-15-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


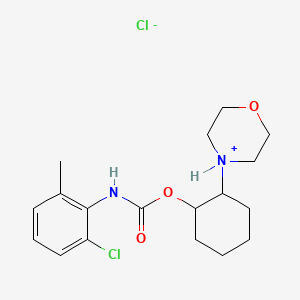
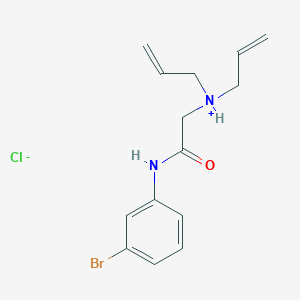
![4-[2,5-difluoro-3,4,6-tris(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B15343538.png)
![3-{[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl}phenol](/img/structure/B15343540.png)
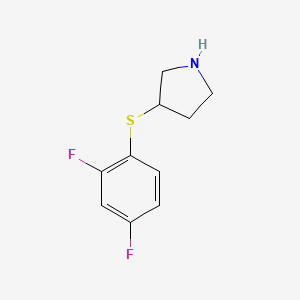
![13h-Indeno[1,2-b]anthracene](/img/structure/B15343558.png)

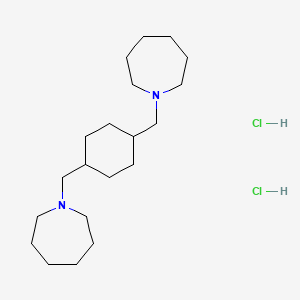
![2-Methoxy-4-(5,6,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B15343577.png)
